molecular formula C10H9BrN2O2 B1519766 Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 885276-77-7

Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1519766
CAS No.: 885276-77-7
M. Wt: 269.09 g/mol
InChI Key: KAPPNCLJJCCBCK-UHFFFAOYSA-N
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Description

Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a brominated pyrazolo[1,5-a]pyridine derivative. This compound is characterized by its bromine atom at the 7th position and a carboxylate ester group at the 3rd position of the pyrazolo[1,5-a]pyridine ring system. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyrazolo[1,5-a]pyridine derivatives as starting materials.

  • Halogenation: Bromination of the pyrazolo[1,5-a]pyridine core is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM).

  • Esterification: The carboxylate ester group is introduced by reacting the brominated pyrazolo[1,5-a]pyridine with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) or an acid chloride method.

Industrial Production Methods: Industrial-scale production involves optimizing these reactions for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the bromine atom to hydrogen, resulting in different structural analogs.

  • Substitution: The bromine atom can be substituted with other functional groups, such as amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Nucleophiles such as ammonia (NH3) or sodium azide (NaN3) are used, often in the presence of a base like triethylamine (Et3N).

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Amides, azides, and other substituted pyrazolo[1,5-a]pyridines.

Scientific Research Applications

Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate is used in several scientific research applications:

  • Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of antitumor and anti-inflammatory agents.

  • Material Science: The compound's photophysical properties make it useful in the design of organic light-emitting diodes (OLEDs) and other electronic materials.

  • Biology: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.

Mechanism of Action

The mechanism by which Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are determined by the structural modifications and functional groups present in the compound.

Comparison with Similar Compounds

  • Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate: Similar structure but with bromine at the 5th position.

  • Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate: Similar structure but with carboxylate ester at the 2nd position.

  • 7-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester: Identical to Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate but often used interchangeably.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its bromine atom at the 7th position and carboxylate ester group at the 3rd position provide distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-6-12-13-8(7)4-3-5-9(13)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPPNCLJJCCBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670307
Record name Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-77-7
Record name Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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